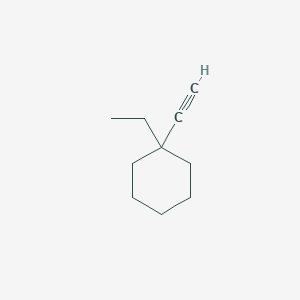

1-Ethyl-1-ethynylcyclohexane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

136.23 g/mol |

IUPAC Name |

1-ethyl-1-ethynylcyclohexane |

InChI |

InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h1H,4-9H2,2H3 |

InChI Key |

UQQMJCOBMDJCPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCC1)C#C |

Origin of Product |

United States |

Evolution of Synthetic Strategies for Cycloaliphatic Alkynes

The synthesis of cycloaliphatic alkynes, such as 1-Ethyl-1-ethynylcyclohexane (B6196786), has evolved considerably, building upon foundational reactions in organic chemistry. A primary and historically significant route to such compounds involves the Favorskii reaction, discovered in the early 20th century by Russian chemist Alexei Yevgrafovich Favorskii. wikipedia.org This reaction initially described the interaction of an alkyne with a carbonyl group under basic conditions. wikipedia.org

A key adaptation of this chemistry for the synthesis of 1-substituted-1-ethynylcyclohexanes is the ethynylation of a corresponding ketone. In the case of this compound, the logical precursor would be 1-ethylcyclohexanone. The general method involves reacting the ketone with an acetylide, typically sodium acetylide, in a suitable solvent like liquid ammonia (B1221849), followed by an acidic workup. wikipedia.org This approach has been successfully applied to the synthesis of the parent compound, 1-ethynylcyclohexanol, from cyclohexanone (B45756). wikipedia.org

Further refinements to this synthetic approach have been developed to improve yields and expand the scope to include various substituted cyclohexanones. For instance, processes have been patented for the catalytic ethynylation of cyclohexanone and its alkyl-substituted derivatives. google.com These methods often employ catalysts like sodium or potassium alkoxides in the presence of an alcohol and operate under pressure. google.com Such procedures have been shown to be effective for a range of alkyl-substituted cyclohexanones, including 2-methylcyclohexanone (B44802) and 4-t-octylcyclohexanone. google.com

Alternative synthetic routes to related structures, such as 1-ethynylcyclohexene (B1205888), have also been explored, involving the reaction of cyclohexene (B86901) with ethynylating agents. ontosight.ai While not directly producing a saturated cyclohexane (B81311) ring, these methods contribute to the broader toolkit for creating molecules with an ethynyl (B1212043) group attached to a six-membered ring. ontosight.ai

Structural Features and Topological Considerations of 1 Ethyl 1 Ethynylcyclohexane

The structure of 1-Ethyl-1-ethynylcyclohexane (B6196786) (C10H16) features a cyclohexane (B81311) ring with both an ethyl group and an ethynyl (B1212043) group attached to the same carbon atom. uni.lunih.govnih.gov This geminal disubstitution pattern has important consequences for the molecule's conformation and stability.

Cyclohexane and its derivatives are not planar and exist predominantly in a chair conformation to minimize steric and torsional strain. fiveable.memasterorganicchemistry.com In a substituted cyclohexane, the substituents can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the approximate plane of the ring). fiveable.memasterorganicchemistry.com For monosubstituted cyclohexanes, the equatorial position is generally more stable for larger substituents to avoid unfavorable 1,3-diaxial interactions. fiveable.melibretexts.org

In the case of 1,1-disubstituted cyclohexanes like this compound, one substituent must be axial and the other equatorial. libretexts.org The two possible chair conformers are not identical because the substituents are different. The relative stability of these two conformers would depend on the steric bulk of the ethyl and ethynyl groups. Generally, the conformer with the larger group in the equatorial position will be favored. libretexts.org

Significance of Alkyne and Cyclic Scaffold Integration in Molecular Design

Direct Ethynylation Routes

Direct ethynylation of a ketone is the most straightforward approach to synthesizing tertiary propargylic alcohols. wikipedia.org This involves the reaction of a ketone with an acetylide, which acts as a potent nucleophile. libretexts.org

Acetylide Anion Additions to Cyclohexanone (B45756) Precursors

The core of this synthetic strategy lies in the generation of a highly reactive acetylide anion, which subsequently attacks the electrophilic carbonyl carbon of a cyclohexanone precursor. askfilo.compearson.com The reaction between an acetylide ion and cyclohexanone is a known method for producing a tertiary alcohol. askfilo.com

Strong bases are essential for the quantitative deprotonation of the terminal alkyne. Sodium amide (NaNH₂) is a commonly employed base for this purpose. libretexts.org Other strong bases, such as organolithium reagents like n-butyllithium, are also highly effective in generating acetylide anions. wikipedia.org The choice of base can be influenced by the specific substrate and desired reaction conditions.

The solvent system also plays a crucial role. Liquid ammonia (B1221849) is a traditional and effective medium for the formation of sodium acetylide. acs.orggoogle.comorgsyn.orgwikipedia.org The reaction of sodium metal with acetylene (B1199291) in liquid ammonia is a well-established procedure. orgsyn.org Alternatively, ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used, particularly with organolithium bases. wikipedia.org The use of lithium acetylide-ethylenediamine complex is another option, which can be prepared by the reaction of lithium metal with ethylenediamine. chemdad.com

Once formed, the acetylide anion acts as a powerful nucleophile, readily attacking the electrophilic carbonyl carbon of the ketone. libretexts.org This nucleophilic addition reaction results in the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. wikipedia.orgpearson.com Subsequent protonation of this intermediate, typically through an acidic workup, yields the final tertiary propargylic alcohol. wikipedia.orgpearson.comwikipedia.org

The reaction mechanism is generally considered a nucleophilic addition. organic-chemistry.org However, for sterically hindered ketones, a single electron transfer (SET) mechanism may be operative. organic-chemistry.org Theoretical studies on the addition of acetylide to cyclohexanone have examined the changes in the ring conformation during both axial and equatorial approaches of the nucleophile. researchgate.net

The choice of reaction medium and base can have a profound impact on the yield and selectivity of the ethynylation reaction. Liquid ammonia is a common solvent for reactions involving sodium acetylide. acs.orgorgsyn.orgwikipedia.org However, its low boiling point necessitates cryogenic conditions. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether offer a wider range of operating temperatures. wikipedia.orggoogle.com The use of dimethyl sulfoxide (B87167) (DMSO) in combination with a fluoride (B91410) source and calcium carbide has also been reported as an effective system for the ethynylation of ketones. acs.org

The selection of the base is equally critical. While sodium amide is a classic choice, lithium acetylide, often generated in situ from acetylene and a lithium source, is noted for its superiority in certain reactions, especially with α,β-unsaturated ketones. acs.org The lithium acetylide-ethylenediamine complex is a stable and commercially available reagent that serves as a convenient source of the acetylide anion. chemdad.comscientificlabs.co.uk Potassium hydroxide (B78521) in DMSO has also been utilized for ethynylation reactions. dntb.gov.ua

The following table summarizes the impact of different bases and solvents on the ethynylation of cyclohexanone to produce 1-ethynylcyclohexanol, a close analogue of the target compound.

| Base/Reagent | Solvent | Yield of 1-ethynylcyclohexanol | Reference |

| Sodium Acetylide | Liquid Ammonia | 65-75% | orgsyn.org |

| Potassium Hydroxide | Ether | Not specified | orgsyn.org |

| Calcium Carbide/TBAF·3H₂O | DMSO | >90% | acs.org |

| Lithium Acetylide-Ethylenediamine Complex | Not specified | General reagent | chemdad.comscientificlabs.co.uk |

Alternative Ethynylation Techniques

Beyond the traditional acetylide addition, other techniques have been developed for the ethynylation of ketones. One such method involves the use of Grignard reagents derived from acetylene. wikipedia.org Ethynylmagnesium halides can add to ketones to form the corresponding tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.com This approach can be advantageous for substrates that are prone to enolization and subsequent side reactions under strongly basic conditions. organic-chemistry.org

Another strategy is the Favorskii reaction, which typically involves the rearrangement of α-halo ketones. However, it has also been adapted for the one-pot synthesis of tertiary propargyl alcohols from ketones and acetylene in the presence of potassium hydroxide in DMSO. dntb.gov.ua

Functional Group Interconversion Strategies

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. numberanalytics.com In the context of synthesizing this compound, FGI strategies could provide alternative routes from more readily available precursors.

One potential FGI approach involves the conversion of a different functional group at the C1 position of the ethylcyclohexane (B155913) ring into an ethynyl group. For instance, a carboxylic acid or an ester derivative could potentially be transformed into a terminal alkyne through a series of reactions. While direct conversion of an amide to an alkyne has been developed, it is typically applied to aryl amides. kaust.edu.sa The reduction of alkynes to alkenes or alkanes is a common transformation, and the reverse process, while less direct, can be achieved through multi-step sequences. imperial.ac.uk

Transformation of Propargyl Alcohols and Derivatives

Propargyl alcohols, specifically tertiary propargylic alcohols like 1-ethynylcyclohexanol and its derivatives, are key precursors in the synthesis of complex alkynes. researchgate.netrsc.org These readily accessible starting materials can be synthesized by the nucleophilic addition of acetylides to ketones. libretexts.org Their subsequent transformations are pivotal for elaborating the molecular structure.

Nucleophilic Substitution Reactions

The direct synthesis of this compound via a nucleophilic substitution reaction, where an acetylide anion attacks a tertiary electrophile (e.g., 1-chloro-1-ethylcyclohexane), is challenging. Acetylide anions are not only strong nucleophiles but also strong bases. libretexts.org Consequently, when reacting with secondary or tertiary alkyl halides, E2 elimination is often the preferred pathway over the desired Sɴ2 substitution. libretexts.orgjove.com

The steric hindrance at a tertiary carbon further retards the concerted Sɴ2 mechanism. rsc.orgmasterorganicchemistry.com While Sɴ1 pathways might be considered, they often lead to a mixture of substitution and elimination products and are prone to carbocation rearrangements, reducing selectivity. masterorganicchemistry.com

Despite these challenges, advancements have been made in nucleophilic substitution at tertiary centers under specific conditions that can favor substitution over elimination. For instance, iron-catalyzed methods have been developed for the conversion of tertiary alcohols to other functional groups with complete inversion of configuration, proceeding through tight ion-pairs that suppress elimination. rsc.org Another approach involves the activation of tertiary alcohols with a reductant/oxidant system, such as alkoxydiphenylphosphine and a quinone, to facilitate substitution. rsc.org While not specifically documented for the direct synthesis of this compound, these modern methods highlight potential pathways for the stereospecific formation of C-C bonds at highly substituted centers.

A plausible, albeit challenging, route could involve the reaction of an ethyl-metal reagent (e.g., ethylmagnesium bromide or ethyllithium) with a 1-ethynylcyclohexyl derivative bearing a suitable leaving group. However, the most established nucleophilic substitution pathway for building substituted alkynes involves the alkylation of a terminal alkyne. jove.comperlego.com This would entail deprotonating 1-ethylcyclohexylacetylene to form the corresponding acetylide, a compound that is itself difficult to synthesize directly.

Rearrangement Pathways (e.g., Rupe-type rearrangements)

When tertiary propargyl alcohols are subjected to acidic conditions, they can undergo rearrangement reactions. The Rupe rearrangement is a characteristic acid-catalyzed transformation of tertiary α-acetylenic alcohols into α,β-unsaturated ketones. scientific.net This reaction competes with the related Meyer-Schuster rearrangement.

For a substrate like 1-ethynylcyclohexanol, treatment with acid catalysts such as formic acid, oxalic acid, or copper(II) and indium(III) triflates can induce a Rupe rearrangement to yield 1-acetylcyclohexene (B1328911) (also named 1-(cyclohex-1-en-1-yl)ethanone). researchgate.netscientific.netoup.comgrafiati.com The reaction proceeds through the protonation of the alcohol, elimination of water to form a vinyl cation intermediate, and subsequent tautomerization to the more stable ketone.

This rearrangement is a significant consideration in synthetic design, as it represents a potential side reaction when attempting other transformations of tertiary propargyl alcohols under acidic conditions. However, it also provides a reliable method for synthesizing α,β-unsaturated ketones from alkyne precursors. scientific.netoup.com

Derivatization from Related Unsaturated Cyclohexane Systems

The synthesis of this compound can also be envisioned starting from unsaturated cyclohexane precursors. ontosight.ai The strategy involves the sequential or one-pot installation of the required ethyl and ethynyl groups onto the cyclic framework.

One potential pathway begins with 1-ethylcyclohexene. This alkene could be converted into 1-ethylcyclohexanone via several methods, such as hydroboration-oxidation to form 2-ethylcyclohexanol (B1581418) followed by oxidation, or through a Wacker-type oxidation. The resulting ketone can then be subjected to ethynylation. This well-established reaction involves the nucleophilic addition of an acetylide anion (from acetylene and a strong base like sodium amide) to the carbonyl group, yielding the tertiary propargyl alcohol, 1-ethyl-1-ethynylcyclohexanol. libretexts.org While this produces an analogue, subsequent deoxygenation would be required to obtain the target compound, this compound, a non-trivial step.

Alternatively, derivatization can start from a molecule already containing the triple bond, such as 1-ethynylcyclohexene (B1205888). The synthesis of such compounds can be achieved through various means, including elimination reactions. ontosight.ai The subsequent introduction of the ethyl group at the C1 position would require a selective addition across the double bond or a conjugate addition, which are complex to control regioselectively. More advanced organometallic methods, such as the zirconacyclopentadiene-mediated one-pot coupling of two alkyne molecules with an alkene, offer pathways to complex cyclohexene (B86901) derivatives, which could serve as scaffolds for further functionalization. researchgate.netoup.com

Catalytic Approaches in Synthesis

Modern catalytic methods, particularly those employing transition metals, have revolutionized the formation of challenging carbon-carbon bonds, including those at quaternary centers.

Transition Metal-Mediated Couplings (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful cross-coupling method for forming C(sp²)-C(sp) bonds, typically by reacting a terminal alkyne with a vinyl or aryl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgrsc.org The standard Sonogashira coupling is generally not suitable for unactivated alkyl halides, especially tertiary ones, due to slow oxidative addition and competing β-hydride elimination. acs.orgrsc.org

However, significant progress has been made to extend this reaction to C(sp³)-C(sp) bond formation. Recent developments include:

Nickel-Catalyzed Couplings: Nickel complexes have been shown to catalyze the Sonogashira coupling of non-activated alkyl halides with terminal alkynes. wikipedia.org

Palladium/NHC Systems: The use of sterically bulky N-heterocyclic carbene (NHC) ligands with palladium catalysts has enabled the coupling of functionalized, β-hydrogen-containing alkyl bromides and iodides under mild conditions. organic-chemistry.org

Copper-Catalyzed Tertiary-Alkylative Coupling: Researchers have developed Sonogashira-type couplings that use only a copper catalyst, completely avoiding palladium. These methods have proven effective for reacting terminal alkynes with α-bromocarbonyl compounds to form quaternary carbons with an alkynyl group at room temperature. acs.orgrsc.org

Radical-Mediated Approaches: A recently developed strategy merges copper-catalyzed alkyne transfer with the aryl radical-induced activation of C-I bonds. This enables a general method for coupling primary, secondary, and some cyclic tertiary alkyl iodides with terminal alkynes. nih.gov However, the coupling of acyclic tertiary iodides like tert-butyl iodide was reported to be unsuccessful, likely due to steric hindrance. nih.gov

These advanced protocols represent the most direct and promising routes for the synthesis of this compound and its complex analogues.

Table 1: Examples of Advanced Sonogashira-Type Couplings for C(sp³)–C(sp) Bond Formation

| Catalyst System | Alkyl Halide Type | Alkyne Type | Key Features | Reference |

|---|---|---|---|---|

| Cu Catalyst only | Tertiary α-bromocarbonyl | Terminal | Forms quaternary carbon at room temperature; Pd-free. | acs.org |

| Pd/N-heterocyclic carbene (NHC) | Primary/Secondary alkyl (with β-H) | Terminal | Couples functionalized alkyl bromides/iodides under mild conditions. | organic-chemistry.org |

| Ni Catalyst / Cu Co-catalyst | Non-activated alkyl | Terminal | Allows coupling of non-activated alkyl halides without Pd. | wikipedia.org |

| Cu Catalyst / Aryl Radical Initiator | Primary/Secondary/Cyclic Tertiary Alkyl Iodide | Terminal | Couples unactivated alkyl iodides via radical activation. | nih.gov |

Copper-Catalyzed Protocols for Alkyne Functionalization

Copper catalysis is central to many modern alkyne functionalization reactions, either as a primary catalyst or a co-catalyst. Its role often involves the formation of a copper acetylide intermediate, which is key to the reactivity. rsc.orgacs.org

Recent research has focused on developing novel copper-catalyzed reactions that create complex molecules from simple alkynes:

Tandem Radical Addition/Coupling: In the presence of a copper catalyst, a tertiary alkyl radical (generated from an α-bromocarbonyl compound) can add across the triple bond of a terminal alkyne. This is followed by a palladium-free, Sonogashira-type coupling to produce a 1,3-enyne containing a quaternary carbon center. beilstein-journals.orgbeilstein-journals.org

Oxidative Coupling: Copper(II) catalysts can facilitate the oxidative coupling of terminal alkynes with trimethylamine (B31210) N-oxides to synthesize N,N-dimethylpropargylamines. acs.org This method works for both aromatic and aliphatic alkynes.

Hydroamination: A single copper-based catalyst can enable the direct preparation of enamines, α-chiral branched alkylamines, and linear alkylamines from alkyne starting materials, showcasing high selectivity. nih.gov

Propargylboration: A versatile copper-catalyzed methodology allows for the synthesis of tri- and tetrasubstituted allenylboronic acids. These intermediates can then react with ketones to form highly enantioenriched tertiary homopropargylic alcohols, which are structurally related to the target compound's precursors. rsc.org

These copper-centric protocols offer powerful and often palladium-free alternatives for constructing molecules with highly substituted stereocenters, including the quaternary carbon present in this compound.

Table 2: Overview of Copper-Catalyzed Alkyne Functionalizations

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Tandem Alkylation/Alkynylation | Terminal alkyne + α-bromocarbonyl | 1,3-Enyne with quaternary carbon | Pd-free, radical mechanism. | beilstein-journals.orgbeilstein-journals.org |

| Tertiary-Alkylative Coupling | Terminal alkyne + α-bromocarbonyl | Alkynyl ketone with quaternary carbon | Forms C(sp³)-C(sp) bond at room temperature. | acs.org |

| Oxidative Alkynylation | Terminal alkyne + Trimethylamine N-oxide | N,N-dimethylpropargylamine | No external oxidant required. | acs.org |

| Asymmetric Propargylboration | Allenylboronic acid + Ketone | Tertiary homopropargylic alcohol | Creates enantioenriched quaternary stereocenters. | rsc.org |

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Among these, the Sonogashira coupling is a particularly powerful and versatile method for synthesizing alkynes, including 1-alkynylcyclohexane derivatives. wikipedia.orgnih.gov The reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org

The catalytic cycle of the Sonogashira reaction is well-established and involves two interconnected cycles, one for palladium and one for a copper co-catalyst. nrochemistry.com The key steps include the oxidative addition of the organic halide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide intermediate, and concluding with reductive elimination to yield the final product and regenerate the active Pd(0) catalyst. nrochemistry.com

The reaction is prized for its tolerance of a wide range of functional groups and its ability to proceed under mild conditions, often at room temperature. wikipedia.orgnrochemistry.com The choice of palladium catalyst, copper (I) salt, base, and solvent are critical for optimizing the reaction yield and selectivity. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). nih.govnrochemistry.com Copper(I) iodide is the most frequently used co-catalyst, and an amine such as diisopropylamine (B44863) or triethylamine (B128534) serves as the base. nrochemistry.com

Table 1: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling

| Parameter | Condition | Role | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (0.05 eq) | Primary palladium catalyst for cross-coupling. | nrochemistry.com |

| Co-catalyst | CuI (0.025 eq) | Facilitates the formation of the copper acetylide intermediate. | nrochemistry.com |

| Reactant 1 | Aryl or Vinyl Halide (e.g., Iodide, Bromide) | The electrophilic partner in the coupling reaction. | wikipedia.orgnrochemistry.com |

| Reactant 2 | Terminal Alkyne (e.g., 1-Ethynylcyclohexane) | The nucleophilic partner in the coupling reaction. | wikipedia.org |

| Base | Diisopropylamine (7.0 eq) | Deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct. | nrochemistry.com |

| Solvent | Tetrahydrofuran (THF) | Provides the reaction medium. | nrochemistry.com |

| Temperature | Room Temperature | Highlights the mildness of the reaction conditions. | wikipedia.orgnrochemistry.com |

Green Chemistry Considerations in Synthesis

The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.manih.gov This includes minimizing waste, improving atom economy, using safer solvents, and designing energy-efficient processes. imist.manih.gov In the synthesis of this compound and its analogues, several green methodologies have shown significant promise.

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. cem.com Compared to conventional heating, microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. ect-journal.kzresearchgate.net

This technology has been successfully applied to the synthesis of derivatives of 1-ethynylcyclohexane. For instance, the synthesis of dialkyl-N-(1-ethynylcyclohexan-1-yl)amidophosphates was achieved in high yields through a microwave-activated Atherton-Todd reaction. ect-journal.kzresearchgate.net Equimolar amounts of dialkyl phosphites were added to a mixture of 1-ethynyl-1-aminocyclohexane, triethylamine, and carbon tetrachloride, followed by microwave irradiation. ect-journal.kzresearchgate.net The reaction proceeded to completion in just 3-5 minutes, demonstrating a significant improvement in efficiency. ect-journal.kz

Table 2: Microwave-Assisted Synthesis of a 1-Ethynylcyclohexane Analogue

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 1-Ethynyl-1-aminocyclohexane | ect-journal.kzresearchgate.net |

| Microwave Power | 102 W | ect-journal.kzresearchgate.net |

| Temperature | 115 °C | ect-journal.kzresearchgate.net |

| Reaction Time | 3–5 minutes | ect-journal.kzresearchgate.net |

| Product Yield | up to 92% | ect-journal.kz |

A primary goal of green chemistry is to reduce the reliance on volatile and often hazardous organic solvents. nih.gov This has led to the exploration of solvent-free reactions and the use of water as an environmentally benign reaction medium. imist.maias.ac.in

Solvent-Free Synthesis: Solvent-free, or neat, reactions can be conducted by mixing the reactants alone or by adsorbing them onto a mineral support like alumina (B75360) or silica. cem.comias.ac.in This approach minimizes pollution and simplifies experimental procedures and work-up. ias.ac.in Mechanical activation through techniques like ball milling is another emerging solvent-free method that uses mechanical force to induce chemical reactions. rsc.orgresearchgate.net Sonogashira couplings have been successfully performed under solvent-free conditions, for example, by adsorbing the reactants and catalyst system onto a potassium fluoride/alumina support and applying microwave irradiation. cem.com

Aqueous Medium Methodologies: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. imist.ma Palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, have been successfully adapted to operate in aqueous media. wikipedia.orgmdpi.com Performing these reactions in water can simplify product isolation and reduce environmental impact. rsc.org The challenge of the low solubility of many organic substrates in water can often be overcome through the use of water-soluble ligands, phase-transfer catalysts, or surfactants. mdpi.comorganic-chemistry.org The development of palladium catalysts that are stable and active in water is an active area of research, with successful examples including the synthesis of various heterocyclic compounds and functionalized esters. mdpi.comrsc.org

Table 3: Comparison of Green Synthesis Approaches

| Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Solvent-Free (Neat/Solid Support) | Reactants are mixed without a solvent, sometimes on a mineral support (e.g., Al₂O₃). | Reduces pollution, simplifies work-up, lowers costs, enhances safety. | cem.comias.ac.in |

| Solvent-Free (Ball Milling) | Mechanical energy is used to drive the reaction. | Eliminates bulk solvents, can lead to unique reactivity and high yields. | rsc.orgresearchgate.net |

| Aqueous Medium | Water is used as the reaction solvent. | Environmentally benign, non-flammable, inexpensive, simplifies catalyst recycling in some cases. | wikipedia.orgimist.mamdpi.com |

Reactions Involving the Ethynyl Moiety

The electron-rich triple bond of the ethynyl group is susceptible to attack by electrophiles and is a key participant in various addition and coupling reactions.

Addition reactions provide a direct method for functionalizing the alkyne. Depending on the reagents and conditions employed, the triple bond can be selectively transformed into a double or single bond, incorporating new atoms or functional groups.

The hydroboration-oxidation of terminal alkynes is a two-step process that facilitates the anti-Markovnikov addition of water across the triple bond, ultimately yielding an aldehyde. jove.com The reaction typically begins with the addition of a borane (B79455) reagent across the alkyne. To prevent a second addition to the resulting alkene, sterically hindered boranes such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are employed. libretexts.orgchemistrysteps.com This step involves the syn-addition of the B-H bond, where the boron atom attaches to the terminal, less substituted carbon. libretexts.orgyoutube.com

Subsequent oxidation of the intermediate organoborane, typically with hydrogen peroxide (H₂O₂) in a basic solution, replaces the boron atom with a hydroxyl group, forming an enol. chemistrysteps.comlibretexts.org This enol intermediate is unstable and rapidly tautomerizes to the more stable aldehyde. jove.comlibretexts.org When applied to this compound, this sequence yields 2-(1-ethylcyclohexyl)acetaldehyde.

Table 1: Hydroboration-Oxidation of this compound

| Reactant | Reagents & Conditions | Intermediate | Product |

|---|

Terminal alkynes react with halogens (Cl₂, Br₂) and hydrogen halides (HCl, HBr, HI) to form vinyl halides and geminal dihalides.

Halogenation: The addition of one equivalent of a halogen, such as bromine (Br₂), to an alkyne typically results in the formation of a trans-dihaloalkene. chemistrysteps.commasterorganicchemistry.com The mechanism is believed to proceed through a cyclic halonium ion intermediate, similar to the halogenation of alkenes, which leads to anti-addition of the two halogen atoms. masterorganicchemistry.comlibretexts.org The addition of a second equivalent of the halogen results in the formation of a tetrahaloalkane. masterorganicchemistry.com For this compound, the addition of one equivalent of Br₂ would be expected to produce (E)-1-(1,2-dibromoethenyl)-1-ethylcyclohexane.

Hydrohalogenation: The addition of hydrogen halides (HX) to terminal alkynes follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (the one with the most hydrogen atoms) and the halide atom adds to the internal carbon of the triple bond. libretexts.org This regioselectivity arises from the formation of the more stable vinylic carbocation intermediate. The reaction of this compound with one equivalent of HBr would yield 1-(1-bromoethenyl)-1-ethylcyclohexane. If two equivalents of HX are used, a second addition occurs, leading to a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.org In certain cases, such as the addition of HBr in the presence of peroxides, an anti-Markovnikov addition can occur via a radical mechanism. libretexts.org

Table 2: Halogenation and Hydrohalogenation of this compound

| Reaction Type | Reactant | Reagents & Conditions | Predicted Major Product |

|---|---|---|---|

| Halogenation | This compound | 1 eq. Br₂ in CCl₄ | (E)-1-(1,2-Dibromoethenyl)-1-ethylcyclohexane |

| Hydrohalogenation | This compound | 1 eq. HBr (Markovnikov) | 1-(1-Bromoethenyl)-1-ethylcyclohexane |

| Hydrohalogenation | This compound | 2 eq. HBr (Markovnikov) | 1-(1,1-Dibromoethyl)-1-ethylcyclohexane |

The triple bond of this compound can be fully or partially reduced through catalytic hydrogenation.

Complete Hydrogenation: In the presence of catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni), molecular hydrogen (H₂) adds across the triple bond, first converting the alkyne to an alkene, which is then rapidly reduced to an alkane. libretexts.org This process is highly exothermic and results in the complete saturation of the triple bond. The hydrogenation of this compound yields 1,1-diethylcyclohexane.

Semihydrogenation: The reduction can be stopped at the alkene stage using poisoned or specialized catalysts. nih.gov This selective transformation, known as semihydrogenation, is a valuable synthetic tool. rsc.orgthieme-connect.com While Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) is traditionally used for converting internal alkynes to (Z)-alkenes, other modern catalytic systems based on nickel, iron, or copper-palladium nanoparticles are effective for the selective semihydrogenation of terminal alkynes to terminal alkenes. nih.govthieme-connect.comrsc.orgnih.gov The semihydrogenation of this compound produces 1-ethyl-1-vinylcyclohexane.

Table 3: Catalytic Hydrogenation of this compound

| Reaction Type | Reactant | Reagents & Conditions | Predicted Major Product |

|---|---|---|---|

| Complete Hydrogenation | This compound | H₂, PtO₂ or Pd/C | 1,1-Diethylcyclohexane |

| Semihydrogenation | This compound | H₂, Lindlar's Catalyst or other specialized catalysts | 1-Ethyl-1-vinylcyclohexane |

The terminal C(sp)-H bond of this compound is sufficiently acidic to be deprotonated and participate in various metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine or piperidine. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org The reaction of this compound with an aryl halide (e.g., iodobenzene) under Sonogashira conditions would produce a 1-ethyl-1-(phenylethynyl)cyclohexane derivative.

Heck-Type Reactions: While the classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, variations involving alkynes exist. iitk.ac.in These reactions, also palladium-catalyzed, can lead to the formation of enyne products. nih.gov For instance, the oxidative Heck-type coupling of a terminal alkyne with an olefin can produce conjugated enynes. nih.gov The reaction of this compound in a Heck-type coupling with an activated alkene like tert-butyl acrylate (B77674) could yield a substituted enyne, demonstrating the versatility of this compound as a building block. nih.gov

Table 4: C-C Cross-Coupling Reactions of this compound

| Reaction Name | Reactants | Reagents & Conditions | Predicted Product Class |

|---|---|---|---|

| Sonogashira Coupling | This compound + Aryl Halide (Ar-X) | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine base | Aryl-substituted alkyne (Ar-C≡C-R) |

| Heck-Type Coupling | This compound + Alkene (R'-CH=CH₂) | Pd catalyst, Base | Enyne |

Multicomponent Reactions (MCRs) Involving the Alkyne

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing portions of all components, represent a highly efficient strategy for building molecular complexity. rsc.orgtaylorfrancis.comresearchgate.net The alkyne group in this compound is an excellent participant in such reactions, enabling the rapid synthesis of diverse and complex structures, particularly heterocycles. taylorfrancis.com

The integration of the ethynyl moiety into MCRs provides a direct route to a wide array of heterocyclic systems. Studies on the closely related 1-ethynylcyclohexane have shown its successful application in copper-catalyzed MCRs for the synthesis of N-heterocycles. rsc.org For example, 1-ethynylcyclohexane can react with other starting materials to produce substituted 2-quinolone derivatives in moderate yields. rsc.org Similarly, it participates in the construction of 1,4-disubstituted 1,2,3-triazoles, showcasing the versatility of the alkyne in cycloaddition-based MCRs. rsc.orgrsc.org

Table 1: Examples of Multicomponent Reactions Involving Ethynylcyclohexane Derivatives

| Alkyne Reactant | Other Components | Catalyst/Conditions | Heterocyclic Product | Yield | Reference |

| 1-Ethynylcyclohexane | Arylpropiolic acids, ethers | Copper catalyst | N-substituted 1,2,3-Triazoles | 40-92% | rsc.org |

| 1-Ethynylcyclohexane | Anilines, Aldehydes | Acid catalysis | 2-Quinolone derivatives | 49% | rsc.org |

| 1-Ethynylcyclohexene | Azodicarboxylates | Refluxing toluene | Tetrahydroindoles | 79% | acs.org |

Cascade reactions, characterized by a sequence of intramolecular transformations, allow for the formation of complex polycyclic systems from relatively simple precursors. The alkyne group of this compound is an ideal trigger or participant for such cascades.

A prominent example is the palladium-catalyzed aminocyclization–coupling cascade. In this process, a molecule like an o-alkynylaniline, which can be synthesized from 1-ethynylcyclohexane, undergoes a cyclization followed by a coupling reaction with an alkene in a single pot. acs.org This provides a powerful method for constructing functionalized indole (B1671886) scaffolds. acs.org

Furthermore, research on the analogous 1-ethynylcyclohexene has demonstrated its use in cascade cyclizations with azodicarboxylates to produce richly functionalized tetrahydroindoles. acs.org This transformation proceeds through the formation of a diazacyclobutene intermediate, which undergoes rapid ring-opening and subsequent cyclization to yield the final heterocyclic product. acs.org Such processes highlight the ability of the ethynyl group to orchestrate complex bond-forming events.

Polymerization Reactions and Controlled Poly(alkyne) Synthesis

The carbon-carbon triple bond in this compound allows it to function as a monomer in polymerization reactions. The synthesis of poly(alkyne)s is of significant interest for developing materials with unique optical and electronic properties. While direct polymerization of this compound is not extensively documented, studies on structurally similar monomers, such as 1-ethynylcyclohexyl acrylate (ECA), provide valuable insights. ECA can undergo conventional free radical polymerization to produce a soluble polymer bearing pendant acetylene groups. rsc.org This suggests that this compound could similarly be polymerized using appropriate initiators and conditions, such as transition metal catalysts, to yield poly(this compound). The resulting polymer would feature a polyethylene (B3416737) backbone with pendant 1-ethylcyclohexyl groups, offering potential for further functionalization via the unreacted triple bonds.

Table 2: Polymerization Data for a Related Acetylene-Functionalized Monomer

| Monomer | Polymerization Method | Initiator | Solvent | Result | Reference |

| 1-Ethynylcyclohexyl acrylate (ECA) | Free Radical | AIBN | Ethyl acetate | Soluble polymer with pendant alkyne groups | rsc.org |

| 1-Ethynylcyclohexyl acrylate (ECA) | Photopolymerization | TPO | Ethyl acetate | Polymer formation | rsc.org |

Reactions Involving the Cyclohexane Ring System

While the alkyne group is the primary center of reactivity, the cyclohexane ring can also participate in chemical transformations, although this is less common due to the higher stability of its C-C and C-H sigma bonds. Reactions targeting the ring would typically require harsh conditions or specific activation.

Stereochemical Outcomes in Ring-Substituted Derivatives

The stereochemistry of the cyclohexane ring is a crucial aspect of its reactivity. The substituents on the ring dictate its preferred conformation and the stereochemical outcome of reactions. For a simple ethynylcyclohexane, the linear geometry of the ethynyl group leads to significantly less steric hindrance when it is in an axial position compared to a bulkier group like methyl. vaia.com This results in a smaller energy difference between the axial and equatorial conformations for the ethynyl substituent. vaia.com

In the case of this compound, the carbon atom at position 1 is a quaternary center, meaning it is not a stereocenter. The presence of both an ethyl and an ethynyl group on the same carbon atom "locks" this position. Any reaction occurring on the cyclohexane ring (e.g., substitution at positions 2, 3, or 4) would be influenced by the steric bulk of this geminal disubstitution. The bulky 1,1-disubstituted pattern would sterically hinder attack on adjacent positions and could direct incoming reagents to the opposite side of the ring, thus influencing the stereochemical outcome of the formation of any new stereocenters on the ring.

Intermolecular and Intramolecular Reactivity Patterns

The reactivity of this compound is dominated by its terminal ethynyl group. This functional group imparts a dual reactivity profile, enabling it to participate in both nucleophilic and electrophilic interactions.

Nucleophilic Activation:

The terminal proton of the ethynyl group is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or organolithium reagents, to generate a potent carbon nucleophile—the corresponding acetylide anion. libretexts.org This activation is fundamental to many carbon-carbon bond-forming reactions.

The resulting acetylide is a strong base and a strong nucleophile that can react with various electrophiles. libretexts.orglibretexts.org

Alkylation: The acetylide undergoes nucleophilic substitution with primary alkyl halides in an SN2 reaction to form new internal alkynes. This reaction is highly effective for extending the carbon chain. However, with secondary or tertiary halides, an E2 elimination reaction typically predominates due to the strong basicity of the acetylide anion. libretexts.org

Addition to Carbonyls: The acetylide anion readily adds to the electrophilic carbon of aldehydes and ketones. libretexts.org The reaction yields a propargyl alkoxide, which upon acidic workup gives a propargylic alcohol.

| Electrophile | Reagent/Conditions | Product Type | Reference |

| Primary Alkyl Halide (e.g., Iodoethane) | 1. NaNH₂, liq. NH₃2. CH₃CH₂I | Internal Alkyne | libretexts.orglibretexts.org |

| Aldehyde (e.g., Acetaldehyde) | 1. NaNH₂, liq. NH₃2. CH₃CHO; then H₃O⁺ | Tertiary Propargylic Alcohol | libretexts.org |

| Ketone (e.g., Acetone) | 1. n-BuLi, THF2. (CH₃)₂CO; then H₃O⁺ | Tertiary Propargylic Alcohol | libretexts.org |

Electrophilic Activation:

Conversely, the π-system of the alkyne can act as a nucleophile, attacking strong electrophiles. This is characteristic of electrophilic addition reactions. ontosight.ai182.160.97 Furthermore, the alkyne can be activated by coordination to a Lewis acidic transition metal, which polarizes the alkyne bond and renders it susceptible to attack by weak nucleophiles. rsc.org

Electrophilic Addition: In the presence of electrophiles like hydrogen halides (H-X), the alkyne can undergo addition. These reactions typically follow Markovnikov's rule, where the hydrogen adds to the terminal carbon.

Metal-Catalyzed Reactions: Transition metals such as silver (Ag) and ruthenium (Ru) are known to activate terminal alkynes. rsc.org This activation facilitates reactions like hydration (addition of water), cycloadditions, and multicomponent reactions. nih.gov For example, 1-ethynylcyclohexane has been shown to participate in the synthesis of 2-quinolone derivatives in multicomponent reactions, highlighting the versatility of the activated alkyne. nih.gov

While this compound itself is not prone to simple isomerization, related structures, particularly its precursor 1-ethynylcyclohexanol, undergo well-known acid-catalyzed rearrangements.

The Rupe rearrangement is a characteristic reaction of tertiary α-ethynyl alcohols, which isomerize upon treatment with acids, such as formic acid, to form α,β-unsaturated ketones. google.comoup.com For the precursor 1-ethynyl-1-cyclohexanol, this reaction would yield 1-acetylcyclohexene. oup.com This transformation involves the initial hydration of the alkyne to form an enol intermediate, which then tautomerizes to the more stable ketone.

The related Meyer-Schuster rearrangement also describes the acid-catalyzed isomerization of propargylic alcohols to α,β-unsaturated carbonyl compounds. rsc.org

It is critical to note that these rearrangements require the presence of the hydroxyl group on the carbon adjacent to the alkyne. As this compound lacks this functionality, it does not undergo the Rupe or Meyer-Schuster rearrangements directly. Any such rearrangement would necessitate prior functionalization to introduce a suitable activating group.

Isomerization of the alkyne position itself, such as in the "alkyne zipper" reaction, involves the migration of an internal triple bond to a terminal position using a superbase. wikipedia.org This reaction is not applicable to this compound as it already possesses a terminal alkyne.

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 1 Ethynylcyclohexane and Its Derivatives

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa

The IR and Raman spectra of 1-Ethyl-1-ethynylcyclohexane (B6196786) would be dominated by the vibrations of the ethynyl (B1212043) and cyclohexane (B81311) groups.

Ethynyl Group:

≡C-H Stretch: A sharp and intense absorption in the IR spectrum is expected around 3300 cm⁻¹, characteristic of the stretching vibration of the terminal alkyne C-H bond. This band is also typically observed in the Raman spectrum.

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak to medium intensity band in the IR spectrum in the region of 2100-2140 cm⁻¹. Due to the change in polarizability, this vibration often produces a strong signal in the Raman spectrum, making Raman spectroscopy particularly useful for identifying alkyne functionalities. upenn.edu

≡C-H Bend: The bending vibration of the ethynyl C-H bond is expected in the 600-700 cm⁻¹ region of the IR spectrum.

Cyclohexane Group:

C-H Stretches: The stretching vibrations of the C-H bonds of the cyclohexane and ethyl groups will appear in the 2850-3000 cm⁻¹ region. ustc.edu.cn

CH₂ Bending (Scissoring): A characteristic absorption around 1450 cm⁻¹ is expected due to the scissoring vibration of the methylene (B1212753) groups in the cyclohexane and ethyl moieties.

Ring Vibrations: The cyclohexane ring itself has several characteristic "breathing" and deformation modes, although these can be complex and appear in the fingerprint region (below 1500 cm⁻¹) of the spectrum. scispace.com

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| ≡C-H Stretch | 3300 | IR, Raman |

| C-H Stretch (sp³) | 2850-3000 | IR, Raman |

| C≡C Stretch | 2100-2140 | IR (weak), Raman (strong) |

| CH₂ Bend | ~1450 | IR, Raman |

| ≡C-H Bend | 600-700 | IR |

IR and Raman spectroscopy are valuable for monitoring chemical reactions involving this compound. For example, in a reaction where the ethynyl group is consumed, the characteristic ≡C-H and C≡C stretching vibrations would disappear from the spectra of the product. Conversely, the appearance of new bands would signal the formation of new functional groups. For instance, the formation of a carbonyl group during an oxidation reaction would be indicated by the appearance of a strong C=O stretching band in the IR spectrum, typically around 1700 cm⁻¹. The ability to monitor these changes in real-time can provide insights into reaction mechanisms and kinetics.

Mass Spectrometry for Molecular Structure Characterization

Mass spectrometry is a powerful analytical technique that provides critical information about a molecule's weight and structure by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a compound. By measuring the mass with high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₀H₁₆. nih.gov HRMS allows for the experimental verification of this composition by providing a highly accurate mass measurement. The theoretically calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, serves as a benchmark for this analysis. nih.govuni.lu The precise agreement between the measured mass and the calculated mass confirms the molecular formula of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ |

| Calculated Monoisotopic Mass | 136.12520 Da |

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The pattern of these fragments is predictable and provides a fingerprint that helps to elucidate the molecule's structure.

The structure of this compound features a quaternary carbon atom substituted with an ethyl group, an ethynyl group, and the cyclohexane ring. The fragmentation process is expected to be dominated by the cleavage of the bonds adjacent to this quaternary center, a process known as alpha-cleavage, which results in the formation of stable carbocations. msu.edumiamioh.edu

The primary fragmentation pathways anticipated for this compound are:

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the quaternary carbon and the ethyl group would result in the loss of a neutral radical with a mass of 29 Da. This would produce a prominent fragment ion with an m/z value of 107.

Loss of an ethynyl radical (•C₂H): Cleavage of the bond between the quaternary carbon and the ethynyl group would lead to the loss of a radical with a mass of 25 Da, generating a fragment ion at m/z 111.

Further fragmentation can occur within the cyclohexane ring itself, often involving the loss of neutral molecules like ethene (C₂H₄, 28 Da), a characteristic fragmentation for cyclohexyl systems. docbrown.info Analysis of these patterns allows for the reconstruction of the original molecular structure.

| m/z Value | Proposed Identity | Origin |

|---|---|---|

| 136 | [C₁₀H₁₆]+• | Molecular Ion (M+•) |

| 111 | [M - •C₂H]+ | Loss of ethynyl radical |

| 107 | [M - •C₂H₅]+ | Loss of ethyl radical |

X-ray Diffraction Analysis for Solid-State Structures

While mass spectrometry reveals the connectivity and mass of a molecule, X-ray diffraction provides the definitive three-dimensional arrangement of atoms in the solid state.

Single crystal X-ray crystallography is the gold standard for determining molecular structure. nih.gov The technique involves directing X-rays at a single, well-ordered crystal. The resulting diffraction pattern is used to calculate the positions of each atom within the crystal lattice, providing an unambiguous structural model.

This compound is a liquid at standard conditions, making it unsuitable for direct single-crystal X-ray analysis. To overcome this, a common strategy is to synthesize a solid, crystalline derivative of the molecule. This could be achieved through reactions involving the ethynyl group or by creating a co-crystal with another suitable molecule. The successful growth of a high-quality single crystal from such a derivative would be the critical first step in its structural elucidation by this method. nih.gov

A successful X-ray diffraction study on a derivative of this compound would yield a wealth of precise structural information. This includes:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

For the cyclohexane ring, this analysis would definitively determine its conformation. While typically adopting a stable chair conformation, the presence of bulky substituents on a single carbon can introduce distortions. The crystallographic data would reveal the precise nature of the ring puckering and establish the orientation of the ethyl and ethynyl groups as either axial or equatorial. This detailed geometric data is invaluable for understanding the molecule's steric properties and potential reactivity.

| Geometric Parameter | Information Obtained |

|---|---|

| Bond Lengths (e.g., C-C, C≡C) | Precise interatomic distances (in Ångströms) |

| Bond Angles (e.g., C-C-C) | Valence angles between atoms (in degrees) |

| Torsion Angles | Defines the conformation of the cyclohexane ring and substituent orientation |

| Ring Conformation | Confirmation of chair, boat, or twist-boat form |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 1-Ethyl-1-ethynylcyclohexane (B6196786).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, energy, and reactivity. For this compound, DFT calculations can elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to compute various molecular descriptors that provide a quantitative measure of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data are illustrative and based on typical values for similar compounds, calculated at the B3LYP/6-31G level of theory.)*

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 9.0 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 4.5 eV |

| Electrophilicity Index (ω) | 1.78 eV |

The cyclohexane (B81311) ring in this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. Due to the presence of the ethyl and ethynyl (B1212043) substituents on the same carbon atom (C1), the two possible chair conformations resulting from ring flipping are not energetically equivalent.

In one conformation, the ethyl group can be in an axial position while the ethynyl group is equatorial, and in the other, the ethyl group is equatorial and the ethynyl group is axial. The relative stability of these conformers is determined by steric interactions, particularly 1,3-diaxial interactions. pressbooks.publibretexts.org The substituent in the axial position experiences steric hindrance from the axial hydrogens on carbons 3 and 5 of the ring.

Generally, bulkier groups prefer the equatorial position to avoid these unfavorable steric clashes. libretexts.org The ethyl group is sterically more demanding than the linear ethynyl group. Therefore, the conformer with the ethyl group in the equatorial position and the ethynyl group in the axial position is predicted to be the more stable, lower-energy conformation. Computational methods can quantify this energy difference, which determines the equilibrium populations of the two conformers.

Table 2: Calculated Relative Energies of this compound Conformers (Note: The following data are illustrative and based on general principles of conformational analysis.)

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| A | Ethyl (equatorial), Ethynyl (axial) | 0.00 |

| B | Ethyl (axial), Ethynyl (equatorial) | 2.1 |

Reaction Mechanism Studies

Theoretical methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the prediction of reaction rates.

For reactions involving this compound, such as additions to the ethynyl group or reactions involving the cyclohexane ring, computational methods can be used to map the potential energy surface. This allows for the identification of transition state structures, which are the energy maxima along the reaction coordinate.

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. This provides a theoretical prediction of the reaction rate. For instance, in the electrophilic addition of an acid (HX) to the triple bond, a vinyl carbocation intermediate is formed. DFT calculations can model the structure and energy of the transition state leading to this intermediate.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Theoretical calculations of KIEs can provide detailed information about the transition state structure, particularly regarding bond breaking and bond formation.

For a reaction involving the cleavage of a C-H bond on the cyclohexane ring, for example, replacing hydrogen with deuterium (B1214612) would lead to a primary KIE. The magnitude of the calculated KIE can be compared with experimental values to validate the proposed reaction mechanism and the computed transition state geometry. A significant KIE (typically > 2) suggests that the C-H bond is being broken in the rate-determining step of the reaction.

Molecular Dynamics Simulations (if applicable)

For this compound, MD simulations could be used to explore the dynamics of the cyclohexane ring flip and the rotational behavior of the ethyl and ethynyl substituents. In a condensed phase, such as in a solvent or as part of a larger molecular assembly, MD simulations could also reveal information about solvation effects and how the molecule interacts with its environment. These simulations can be particularly useful for understanding the behavior of molecules at interfaces or in complex biological systems. researchgate.net

Conformational Dynamics in Various Solvents

The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexane ring and the orientation of its substituents. Due to the rapid interconversion between the two chair forms at room temperature, a dynamic equilibrium is established. algoreducation.comopenochem.org However, the presence of the ethyl and ethynyl groups at the same carbon atom (C1) introduces specific steric and electronic effects that influence the stability of these conformers in different solvent environments.

In non-polar solvents, the conformational equilibrium is largely governed by intramolecular steric interactions. The ethyl group, being bulkier than the ethynyl group, will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on carbons 3 and 5 of the cyclohexane ring. libretexts.orgpressbooks.pubyoutube.com This steric strain destabilizes the conformer where the larger substituent is in the axial position. libretexts.org

The introduction of polar solvents can modulate this conformational preference. While the ethyl group's preference for the equatorial position is strong, solvent molecules can interact with the ethynyl group. The π-system of the ethynyl triple bond can act as a weak hydrogen bond acceptor, and the terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor. researchgate.netscispace.com In protic solvents like ethanol (B145695) or water, hydrogen bonding between the solvent and the ethynyl group could slightly alter the energy difference between the two chair conformers. However, given the relatively small size of the ethynyl group, the dominant factor in determining the conformational equilibrium remains the steric demand of the ethyl group.

Illustrative data in the table below, derived from general principles of conformational analysis of substituted cyclohexanes, demonstrates the energetic preference for the equatorial conformer. fiveable.melibretexts.org The energy difference (ΔG) between the axial and equatorial conformers is influenced by the solvent polarity.

Table 1: Illustrative Conformational Energy Differences of this compound in Various Solvents This table is for illustrative purposes and is based on general principles, as specific experimental or computational data for this compound is not readily available.

| Solvent | Dielectric Constant (ε) | Predominant Conformer | Illustrative ΔG (kcal/mol) (Equatorial vs. Axial Ethyl Group) |

| Hexane | 1.9 | Equatorial Ethyl | ~1.8 |

| Diethyl Ether | 4.3 | Equatorial Ethyl | ~1.7 |

| Tetrahydrofuran (B95107) | 7.5 | Equatorial Ethyl | ~1.6 |

| Ethanol | 24.5 | Equatorial Ethyl | ~1.5 |

| Water | 80.1 | Equatorial Ethyl | ~1.4 |

Intermolecular Interactions in Reaction Environments

The intermolecular interactions of this compound in a reaction environment are critical in determining its reactivity and the mechanism of chemical transformations. These interactions are largely dictated by the electronic nature of the ethynyl group and the steric bulk of the cyclohexane moiety.

The ethynyl group is a versatile functional group capable of participating in a variety of intermolecular interactions. openaccesspub.org The sp-hybridized carbon atoms of the triple bond create a region of high electron density, making the π-system a potential nucleophile or a hydrogen bond acceptor. researchgate.netnih.gov Conversely, the terminal hydrogen atom of the ethynyl group is slightly acidic and can act as a hydrogen bond donor in the presence of a suitable acceptor. scispace.com

In the context of a chemical reaction, these characteristics allow this compound to interact with various species:

With Electrophiles: The electron-rich π-system of the alkyne can interact with electrophiles, initiating addition reactions. The accessibility of the triple bond will be influenced by the steric hindrance imposed by the ethyl group and the cyclohexane ring.

With Nucleophiles: While less common, the sp-hybridized carbons can be attacked by strong nucleophiles under specific conditions.

With Radical Species: The C-H bond of the terminal alkyne can be susceptible to abstraction by radical initiators, and the triple bond itself can undergo radical addition. mdpi.com

With Metal Catalysts: In many transition-metal-catalyzed reactions, the alkyne can coordinate to the metal center, activating it for further transformation. nih.gov

The solvent plays a crucial role in mediating these interactions. Polar solvents can stabilize charged intermediates and transition states, while non-polar solvents may favor radical pathways. The ability of the solvent to form hydrogen bonds with the ethynyl group can also influence its reactivity. dntb.gov.ua

The table below provides a qualitative summary of the potential intermolecular interactions of this compound in different reaction environments.

Table 2: Qualitative Summary of Potential Intermolecular Interactions of this compound in Reaction Environments This table presents a generalized overview based on the known reactivity of alkynes and substituted cyclohexanes.

| Reactant/Environment | Interacting Moiety on this compound | Type of Interaction | Potential Outcome |

| Protic Acid (e.g., HCl) | Ethynyl π-system | Electrophilic Addition | Formation of a vinyl halide |

| Radical Initiator (e.g., AIBN) | Terminal Ethynyl C-H | Hydrogen Abstraction | Formation of an alkynyl radical |

| Organometallic Reagent (e.g., Grignard) | Terminal Ethynyl C-H | Acid-Base Reaction | Formation of a magnesium acetylide |

| Transition Metal Catalyst (e.g., Pd(0)) | Ethynyl π-system | Coordination (π-complex) | Catalytic transformations (e.g., coupling reactions) |

| Hydrogen Bond Donor (e.g., Phenol) | Ethynyl π-system | Hydrogen Bonding | Solute-solvent or solute-reagent association |

| Hydrogen Bond Acceptor (e.g., Amine) | Terminal Ethynyl C-H | Hydrogen Bonding | Solute-solvent or solute-reagent association |

Role of 1 Ethyl 1 Ethynylcyclohexane As a Versatile Synthetic Building Block

Precursor for Complex Organic Architectures

The inherent functionalities of 1-Ethyl-1-ethynylcyclohexane (B6196786) make it an ideal starting material for the synthesis of elaborate organic structures, including polycyclic systems and highly substituted alicyclic scaffolds. The presence of the terminal alkyne allows for a wide range of chemical transformations, while the cyclohexyl moiety provides a robust three-dimensional framework.

Incorporation into Polycyclic Systems

The ethynyl (B1212043) group of this compound serves as a reactive handle for its incorporation into polycyclic systems through various cyclization strategies. While specific literature detailing the direct use of this compound in the synthesis of fused ring systems is not extensively documented, the reactivity of terminal alkynes is well-established in forming such structures. For instance, transition metal-catalyzed reactions, such as palladium-catalyzed cycloisomerization, are known to facilitate the formation of fused heterocyclic compounds from precursors containing both an alkyne and a suitably positioned functional group. The general principle of such reactions involves the intramolecular attack of a nucleophile onto the activated alkyne, leading to the formation of a new ring fused to the existing cyclohexane (B81311) scaffold.

Table 1: Potential Cyclization Reactions for Incorporating this compound into Polycyclic Systems

| Reaction Type | General Reactants | Potential Product Type |

| Intramolecular Enyne Metathesis | Diene-alkyne | Fused bicyclic system |

| Pauson-Khand Reaction | Alkene, Carbon Monoxide | Fused cyclopentenone |

| Intramolecular Diels-Alder Reaction | Diene tethered to the alkyne | Fused cyclohexene (B86901) derivative |

Assembly of Substituted Alicyclic Scaffolds

The cyclohexane ring of this compound provides a foundational scaffold for the assembly of more complex and highly substituted alicyclic structures. The reactivity of the ethynyl group can be harnessed to introduce a variety of substituents and functional groups onto the cyclohexane core. For example, hydroboration-oxidation of the alkyne would yield a vinyl alcohol that tautomerizes to a ketone, which can then undergo further reactions such as aldol (B89426) condensations or Grignard additions to build more complex side chains.

Furthermore, the cyclohexane ring itself can be functionalized through reactions such as allylic halogenation followed by nucleophilic substitution, although the presence of the quaternary center at the point of substitution presents steric challenges that must be considered in synthetic planning.

Intermediate in Multistep Organic Syntheses

Beyond its direct use in constructing complex architectures, this compound serves as a crucial intermediate in longer, multistep synthetic sequences. Its ability to be derivatized into key intermediates and its role in the construction of precursors for functional materials underscore its versatility.

Derivatization to Key Intermediates for Downstream Applications

The terminal alkyne of this compound is readily converted into a variety of other functional groups, creating key intermediates for subsequent transformations. For instance, Sonogashira coupling with aryl or vinyl halides allows for the introduction of aromatic or olefinic moieties, significantly increasing the molecular complexity and providing access to a broader range of target molecules.

Another important derivatization is the hydration of the alkyne, which, depending on the conditions (e.g., acid-catalyzed hydration with a mercury catalyst or hydroboration-oxidation), can selectively produce either a methyl ketone or an aldehyde derivative. These carbonyl compounds are central intermediates in a vast array of organic reactions, including Wittig reactions, aldol condensations, and reductive aminations, opening up pathways to a diverse set of downstream products.

Table 2: Key Derivatizations of this compound and Their Applications

| Reaction | Reagents | Product Functional Group | Potential Downstream Applications |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst | Aryl/Vinyl Alkyne | Synthesis of conjugated systems, liquid crystals, and organic electronics. |

| Click Chemistry (CuAAC) | Azide, Cu(I) catalyst | 1,2,3-Triazole | Bioconjugation, materials science, and medicinal chemistry. |

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone | Aldol reactions, Wittig reactions, synthesis of pharmaceuticals. |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Aldehyde | Reductive amination, synthesis of primary alcohols, and other carbonyl chemistry. |

Role in the Construction of Functionalized Materials Precursors

The unique combination of a bulky, aliphatic cyclohexane group and a reactive alkyne makes this compound an attractive monomer or precursor for the synthesis of functionalized materials. The ethynyl group can participate in polymerization reactions, such as those initiated by transition metal catalysts, to form polymers with interesting properties. The bulky ethylcyclohexyl group can impart specific physical characteristics to the resulting polymer, such as increased solubility in organic solvents and altered thermal properties.

Furthermore, the alkyne functionality allows for post-polymerization modification via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the straightforward introduction of a wide range of functional groups onto the polymer backbone, leading to the creation of materials with tailored properties for applications in areas such as drug delivery, coatings, and advanced composites. While specific examples of polymers derived directly from this compound are not widely reported, the underlying chemical principles strongly support its potential in this area.

Emerging Research Directions and Future Perspectives in 1 Ethyl 1 Ethynylcyclohexane Chemistry

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the ethynyl (B1212043) group in 1-Ethyl-1-ethynylcyclohexane (B6196786) offers a versatile handle for a plethora of chemical transformations. Future research will likely focus on the development of novel catalytic systems to control the selectivity and enhance the efficiency of these reactions.

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to this compound holds immense promise. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, could be employed to functionalize the terminal alkyne. nih.gov The development of more active and robust palladium catalysts, perhaps featuring tailored phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, could lead to higher yields, lower catalyst loadings, and milder reaction conditions.

Furthermore, rhodium and iridium catalysts are known to mediate a variety of transformations of alkynes, including hydroformylation, hydroamination, and cycloaddition reactions. wikipedia.org Novel ligand designs for these metals could enable unprecedented control over the regioselectivity and stereoselectivity of these additions to the triple bond of this compound. For example, the development of catalysts for the selective hydroformylation of the alkyne would provide access to α,β-unsaturated aldehydes, which are valuable synthetic intermediates.

Beyond traditional transition metals, the use of earth-abundant and less toxic metals like iron, copper, and nickel is a growing area of interest in catalysis. Exploring the catalytic activity of these metals in reactions involving this compound could lead to more sustainable and cost-effective synthetic routes.

Development of Asymmetric Synthetic Routes

The quaternary carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of asymmetric synthetic routes to access enantiomerically pure or enriched forms of this compound is a critical area for future research, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

The stereoselective synthesis of quaternary stereocenters is a formidable challenge in organic chemistry. nih.govacs.org Recent advancements in asymmetric catalysis offer promising avenues for the synthesis of chiral this compound. One potential strategy involves the enantioselective alkynylation of a suitable prochiral cyclohexanone (B45756) precursor. This could be achieved using chiral catalysts based on metals such as zinc, copper, or titanium, in conjunction with chiral ligands. The development of new, highly effective chiral ligands will be crucial for achieving high enantioselectivity in such transformations.

Another approach could involve the kinetic resolution of a racemic mixture of this compound. This would entail the use of a chiral catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Furthermore, biocatalysis, utilizing enzymes to perform stereoselective transformations, is an increasingly powerful tool in organic synthesis. nih.govacs.org The discovery or engineering of enzymes capable of asymmetrically synthesizing or resolving this compound could provide a highly efficient and environmentally friendly route to the chiral compound.

Exploration of Unconventional Reaction Pathways

Beyond well-established transformations, the unique structural features of this compound open the door to exploring unconventional reaction pathways. The presence of both a terminal alkyne and a cyclohexane (B81311) ring provides opportunities for novel cycloaddition and C-H activation reactions.

Cycloaddition Reactions: The ethynyl group can participate in a variety of cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, to construct complex polycyclic systems. wikipedia.org For instance, the 1,3-dipolar cycloaddition of azides or nitrile oxides to the alkyne would yield triazoles and isoxazoles, respectively, which are important heterocyclic motifs in medicinal chemistry. The development of catalysts to control the regioselectivity and stereoselectivity of these cycloadditions will be a key research focus.

C-H Activation: The cyclohexane ring possesses numerous C-H bonds that could potentially be functionalized through transition metal-catalyzed C-H activation. This strategy offers a more atom-economical and efficient alternative to traditional functionalization methods that often require pre-functionalized substrates. Directing groups can be employed to control the site-selectivity of C-H activation. While the ethynyl group itself is not a classical directing group, its proximity to the cyclohexane ring could influence the reactivity of adjacent C-H bonds. Research into novel catalysts and directing group strategies for the selective C-H functionalization of the cyclohexane core of this compound would significantly expand its synthetic utility.

Integration into Advanced Materials Science Beyond Basic Polymerization

The ethynyl group of this compound makes it an attractive building block for the synthesis of advanced materials. While the polymerization of terminal alkynes is a well-known method for creating conjugated polymers, the integration of this specific monomer into more sophisticated material architectures is an exciting area for future exploration.

Functional Polymers: The incorporation of this compound into polymers can introduce unique properties. For example, the rigid cyclohexane unit can enhance the thermal stability and mechanical properties of the polymer backbone. The pendant ethynyl group can serve as a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups through "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). magtech.com.cn This would enable the synthesis of functional polymers with tailored properties for applications in areas such as drug delivery, sensors, and coatings.